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Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

Cat. No.: B14221926
M. Wt: 222.24 g/mol
InChI Key: BRKXAADNUXOTJZ-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry and the Indazole Family

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- is a prime example of a fused heterocyclic compound. This class of molecules is defined by the sharing of bonds between at least two rings, one of which must be heterocyclic. In this specific case, the structure is built upon the indazole core. Indazole, also known as benzopyrazole, is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.govwikipedia.org The indazole family is a significant scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds. nih.govrsc.orgpnrjournal.com

The structure of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- extends this concept further by fusing the indazole unit with additional benzene rings, creating a complex, polycyclic, and rigid dibenzo[cd,g]indazole system. nih.gov The term "1,2-dihydro-" indicates that two adjacent atoms in the pyrazole part of the indazole core are saturated with hydrogen atoms, which introduces a non-planar, three-dimensional character to that specific region of the otherwise aromatic molecule. nih.govrsc.org This fusion of multiple rings is a key strategy in synthetic chemistry to create novel molecular frameworks with unique properties. nih.govresearchgate.netresearchgate.net

Significance of the Dibenz[cd,g]indazole Core in Advanced Materials and Biological Scaffolds

The indazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing a vast range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. nih.govnih.govnih.gov Several FDA-approved drugs, such as the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, highlighting its importance as a pharmacophore. pnrjournal.comrsc.org The presence of two nitrogen atoms in the indazole ring allows for critical hydrogen bonding interactions within the hydrophobic pockets of biological receptors. researchgate.net The rigid, polycyclic nature of the Dibenz[cd,g]indazole core, combined with the hydrogen bonding potential of its hydroxyl (-ol) and amine groups, suggests its potential as a scaffold for designing new molecules with specific biological targets. nih.govnih.gov

In the realm of advanced materials, large, fused aromatic systems like the dibenzo[cd,g]indazole core are of interest for their potential electronic and photophysical properties. The extended π-conjugation in such systems often leads to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While research into the specific application of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- in materials science is not widely documented, its structural motifs are characteristic of molecules explored for these purposes.

Overview of Research Trends and Challenges Pertaining to Dihydroindazoles

Research into indazole derivatives is a highly active field, with a continuous focus on developing novel synthetic methodologies and exploring new therapeutic applications. nih.govresearchgate.net A significant trend involves the creation of complex, fused heterocyclic systems to explore new chemical space and generate molecules with enhanced selectivity and potency. nih.govresearchgate.net The synthesis of specific indazole isomers, such as 1H- or 2H-indazoles, often presents a challenge, requiring careful control of reaction conditions. nih.govrsc.org

The synthesis of polycyclic and substituted indazoles, including dihydroindazoles, comes with its own set of challenges. These include:

Regioselectivity: Controlling the position of substituents on the complex ring system.

Stereoselectivity: For dihydroindazoles, controlling the spatial orientation of atoms in the saturated part of the ring is crucial and complex.

Yield and Scalability: Developing synthetic routes that are efficient, produce high yields, and can be scaled up for further investigation is a persistent challenge in organic synthesis. researchgate.netresearchgate.netmdpi.com

Purification: The separation of desired products from complex reaction mixtures can be difficult.

The synthesis of a molecule as complex as Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- would likely involve multi-step sequences, such as intramolecular cyclizations of specifically designed hydrazones or cycloaddition reactions, demanding sophisticated synthetic strategies to overcome these challenges. researchgate.netchemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B14221926 Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12-heptaen-8-ol

InChI

InChI=1S/C14H10N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7,15-17H

InChI Key

BRKXAADNUXOTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC=C4NN3

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro and Its Analogues

Strategies for the Construction of the Dibenz[cd,g]indazole Core

The formation of the rigid, polycyclic Dibenz[cd,g]indazole skeleton is the primary challenge in the synthesis of the target molecule. Methodologies for constructing this core can be broadly categorized into cycloaddition reactions, annulation approaches, and transition metal-catalyzed routes, each offering unique advantages in building the fused indazole system.

Cycloaddition Reactions in Dibenz[cd,g]indazole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct method for the formation of the pyrazole (B372694) ring of the indazole system. researchgate.netresearchgate.net This strategy typically involves the reaction of a 1,3-dipole with a suitable dipolarophile. In the context of Dibenz[cd,g]indazole synthesis, a key approach would involve the generation of a strained aryne, such as 1,8-dehydronaphthalene (acenaphthyne), which can serve as a potent dipolarophile.

This aryne intermediate can be trapped in situ by various 1,3-dipoles to form the indazole ring. Commonly used dipoles for this purpose include diazo compounds, sydnones, and hydrazones. researchgate.netacs.orgnih.govresearchgate.net For instance, the reaction of acenaphthyne with a diazo compound would proceed through a [3+2] cycloaddition to yield the Dibenz[cd,g]indazole core directly. researchgate.net Similarly, sydnones react with arynes to afford 2-substituted-2H-indazoles in a clean transformation that involves the extrusion of carbon dioxide after the initial cycloaddition. researchgate.netacs.orgresearchgate.net

The choice of the dipole and the aryne precursor allows for the introduction of various substituents onto the heterocyclic core, providing a versatile entry point to a range of analogues.

Table 1: Examples of [3+2] Cycloaddition Reactions for Indazole Synthesis

DipoleDipolarophile (Aryne Precursor)ConditionsProduct TypeReference
N-Tosylhydrazones (in situ diazo formation)o-(Trimethylsilyl)aryl triflatesCsF or KF, THF or MeCN3-Substituted 1H-Indazoles nih.govresearchgate.net
Sydnoneso-(Trimethylsilyl)aryl triflatesTBAF, THF2-Substituted 2H-Indazoles researchgate.netacs.org
α-Diazomethylphosphonateso-(Trimethylsilyl)phenyl triflateCsF3-Aryl/alkyl-1H-indazoles acs.org

Annulation Approaches to Fused Indazole Systems

Annulation strategies involve the construction of a new ring onto a pre-existing molecular framework. For the synthesis of the Dibenz[cd,g]indazole core, this would entail fusing a pyrazole ring onto a suitable polycyclic aromatic system like acenaphthylene (B141429) or a derivative thereof.

One effective method is the palladium-catalyzed reaction cascade involving 1,8-dihalonaphthalenes and heteroarylboronic acids. nih.gov This process proceeds via an initial Suzuki–Miyaura cross-coupling, followed by an intramolecular C–H arylation to yield the fused heterocyclic product. By selecting a pyrazole-based boronic acid, this approach could be adapted to construct the desired Dibenz[cd,g]indazole skeleton. nih.gov

Another approach involves the transformation of functional groups already present on the peri-positions of a naphthalene (B1677914) core. For example, the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been achieved from 2-formyl dialkylanilines, demonstrating how intramolecular cyclization can forge the necessary N-N bond of the indazole ring. lookchem.com Tandem C-H penta- and hexaannulation reactions have also been developed for synthesizing acenaphthylene-containing polycyclic aromatic hydrocarbons, showcasing advanced methods for building complex fused systems. jmchemsci.com

Transition Metal-Catalyzed Synthetic Routes to Dibenz[cd,g]indazoles

Transition metal catalysis offers a highly efficient and atom-economical pathway to indazoles and their fused analogues, often proceeding via C-H activation. rsc.orgresearchgate.netrsc.org Rhodium, palladium, and cobalt are frequently employed catalysts in these transformations.

Rhodium(III)-catalyzed synthesis is particularly notable, involving the C–H bond addition of azobenzenes to aldehydes, followed by cyclative capture and aromatization to yield N-aryl-2H-indazoles. acs.org A similar Rh(III)-catalyzed annulation of phthalazinones with allenes has been developed to produce indazole derivatives bearing a quaternary carbon. nih.gov Adapting these methods to a substrate derived from a polycyclic azo-compound could provide a route to the Dibenz[cd,g]indazole system.

Palladium-catalyzed reactions are also prevalent, including intramolecular C-N bond formation of o-alkyne azoarenes and denitrogenative transannulation reactions that can convert triazoles into indoles, a related class of heterocycles. nih.govnih.gov Cobalt(III) catalysts have been used for the convergent, one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C–H bond functionalization/addition/cyclization cascade.

Table 2: Overview of Transition Metal-Catalyzed Indazole Syntheses

Catalyst SystemReactantsKey TransformationProduct TypeReference
[CpRhCl2]2 / AgSbF6Azobenzenes + AldehydesC-H activation / Cyclative CaptureN-Aryl-2H-indazoles acs.org
Pd(OAc)2 / dppfN-aryl-N-(o-bromobenzyl)-hydrazinesIntramolecular Amination2H-Indazoles nih.gov
[CpCo(CO)I2] / AgOAcAzobenzenes + AldehydesC-H Addition / CyclizationN-Aryl-2H-indazoles
[Cp*RhCl2]2 / AgOAcPhthalazinones + AllenesC-H Activation / AnnulationFused Indazoles nih.gov

Targeted Functionalization and Regioselective Derivatization Approaches

Once the core Dibenz[cd,g]indazole skeleton is formed, targeted functionalization is necessary to install the hydroxyl group and establish the 1,2-dihydro state as specified in the target molecule.

Introduction of the Hydroxyl Moiety on the Indazole Scaffold

Introducing a hydroxyl group onto a polycyclic aromatic heterocycle requires regioselective functionalization. Several strategies exist for the synthesis of hydroxyindazoles, which could be applied to a pre-formed Dibenz[cd,g]indazole core.

One synthetic route affords 1N-hydroxyindazoles through the cyclization of 2-nitrobenzylamines in the presence of a base. nih.gov While this method installs the hydroxyl group on a nitrogen atom, it represents a valid strategy for synthesizing hydroxylated indazole analogues. For direct C-H hydroxylation, transition metal-catalyzed methods are promising. A palladium(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines using tert-butyl hydroperoxide (TBHP) as the hydroxylating source has been reported. researchgate.net A copper-promoted system using H2O2 can also achieve intramolecular hydroxylation of C-H bonds, guided by a directing group.

Furthermore, enzymatic methods using cytochrome P450 monooxygenases have been shown to hydroxylate polycyclic aromatic hydrocarbons, including the structurally related acenaphthene, offering a green chemistry approach to such transformations.

Control of the 1,2-Dihydrogenation State in Indazole Synthesis

Achieving and maintaining the 1,2-dihydrogenation state in the benz[cd]indazole system is a significant synthetic hurdle due to thermodynamic factors. Research on the attempted preparation of 1,2-dihydrobenz[cd]indazole has shown that this isomer is unstable. When generated from its corresponding 1,2-dicarboxylate precursor, it rapidly and spontaneously isomerizes to the more thermodynamically stable 1,3- and 1,5-dihydro tautomers. nih.gov

This tautomerization reflects the energetic preference for a fully aromatic indazole nucleus over a system where the larger naphthalene moiety is aromatic. The stability of these tautomers suggests that isolating the pure 1,2-dihydro isomer would be exceptionally challenging under standard conditions. Any synthetic route targeting this specific dihydro-isomer must consider strategies to trap it in situ or employ conditions that kinetically favor its formation and prevent subsequent isomerization.

While direct synthesis is difficult, related systems like 1,2-dihydrobenzo[cd]indoles have been successfully synthesized via silver-catalyzed stereoselective cyclization of 8-ethynylnaphthalen-1-amines, indicating that control over the hydrogenation state is feasible in analogous scaffolds. However, for the Dibenz[cd,g]indazole system, the inherent thermodynamic landscape strongly favors isomers other than the 1,2-dihydro form, posing a fundamental challenge to its synthesis. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for complex heterocyclic compounds, including derivatives of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. This shift emphasizes the use of sustainable, efficient, and environmentally benign protocols that minimize waste and avoid harsh reaction conditions. Recent advancements have focused on photochemical methods and the use of aqueous solvent systems to construct the core structures of these molecules.

Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-ones and Related Compounds

A significant advancement in the green synthesis of 1,2-dihydro-3H-indazol-3-ones involves the use of photochemical methods. organic-chemistry.orgacs.org This approach provides a mild and efficient pathway that circumvents the harsh conditions, such as high temperatures and strong bases, often required in traditional synthetic protocols. organic-chemistry.org The key to this methodology is the in situ generation of o-nitrosobenzaldehyde, a highly reactive intermediate crucial for the synthesis of nitrogen heterocycles. organic-chemistry.orgnih.gov

The process begins with o-nitrobenzyl alcohols, which, upon irradiation with UV light, generate the o-nitrosobenzaldehyde intermediate under mild conditions at room temperature. acs.orgacs.org This photochemical generation avoids the need to isolate the often unstable o-nitrosobenzaldehyde. acs.orgnih.gov The reaction is typically carried out in a commercially available photoreactor equipped with bulbs emitting broad-spectrum light above 365 nm. nih.govnih.gov

The proposed mechanism involves several steps:

The o-nitrobenzyl alcohol first generates an aci-nitro intermediate. acs.org

This intermediate undergoes a 6π electrocyclization to form an N-hydroxy anthranil (B1196931) species. acs.org

Subsequent ring fragmentation and loss of water yield the key o-nitrosobenzaldehyde intermediate. acs.org

Finally, condensation of the o-nitrosobenzaldehyde with a primary amine, followed by cyclization, dehydration, and tautomerization events, leads to the formation of the desired 1,2-dihydro-3H-indazol-3-one ring system. acs.org

This photochemical strategy has demonstrated a broad substrate scope, allowing for the synthesis of a variety of alkyl, aryl, and heterocyclic indazolones. organic-chemistry.org The efficiency and mildness of this method make it a valuable and sustainable alternative for constructing these important heterocyclic cores. organic-chemistry.orgacs.org

Table 1: Examples of Photochemically Synthesized 1,2-Dihydro-3H-indazol-3-one Analogues

Compound NameSubstituent (at position 2)YieldPhysical State
2-Butyl-1,2-dihydro-3H-indazol-3-oneButyl67%Brown Oil
2-Benzyl-1,2-dihydro-3H-indazol-3-oneBenzyl69%Black Crystals
2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-oneButyl (with 5-methyl on ring)74%Yellow Oil
2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-oneButyl (with 5-chloro on ring)10%Tan Solid

Aqueous Solvent Systems in Dihydroindazole Synthesis

A cornerstone of the green photochemical synthesis of dihydroindazoles is the utilization of aqueous solvent systems. nih.gov The use of water as a solvent is highly desirable in green chemistry as it is non-toxic, non-flammable, and environmentally benign. organic-chemistry.org Research has shown that the photochemical construction of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols proceeds efficiently in an aqueous environment at room temperature. nih.govnih.gov

Optimization studies have demonstrated that Phosphate-Buffered Saline (PBS) solution is a highly effective medium for this transformation. organic-chemistry.orgacs.org The reaction is most successful when conducted at 30°C with 2 to 5 equivalents of the primary amine over a 24-hour irradiation period. organic-chemistry.orgacs.org While the reaction can also proceed in organic solvents such as propanol (B110389) (PrOH) and tetrahydrofuran (B95107) (THF) with comparable yields, the use of an aqueous solvent like PBS offers significant environmental and safety advantages. acs.org

The ability to perform this synthesis in water not only reduces reliance on volatile organic compounds but also simplifies product isolation and purification in some cases. This convenient and eco-friendly approach, combining photochemical activation with an aqueous medium, represents a significant step forward in the sustainable synthesis of indazolone derivatives and related heterocyclic structures. organic-chemistry.orgnih.gov

Table 2: Effect of Solvent on the Photochemical Synthesis of 2-Butyl-1,2-dihydro-3H-indazol-3-one

SolventYield
Phosphate-Buffered Saline (PBS)Comparable to PrOH and THF
Propanol (PrOH)Comparable to PBS
Tetrahydrofuran (THF)Comparable to PBS

Intrinsic Chemical Reactivity and Mechanistic Studies of Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro

Tautomeric Equilibria and Isomerism of the Indazole Moiety within the Dibenz[cd,g]indazole Framework

The phenomenon of annular tautomerism is a cornerstone of indazole chemistry, wherein the proton on the nitrogen atom of the pyrazole (B372694) ring can reside on either of the two nitrogen atoms. researchgate.net This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. In the context of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, this equilibrium is a critical determinant of its chemical properties and reactivity.

For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net This preference is generally attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the quinonoid character in the 2H form. researchgate.net Theoretical calculations, including MP2/6-31G**, have quantified this energy difference, with the 1H-tautomer being more stable by approximately 15 kJ·mol⁻¹ in the gas phase. semanticscholar.org This energy difference is largely maintained in aqueous solutions. semanticscholar.org

While direct experimental or theoretical studies on the tautomeric equilibrium of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are not extensively documented, the general principles of indazole tautomerism are expected to apply. The extensive aromatic system of the dibenzo[cd,g]indazole framework likely influences the relative stabilities of the tautomers. The presence of the hydroxyl group at the 6-position can also play a role through intramolecular hydrogen bonding, which may stabilize one tautomer over the other.

Table 1: Theoretical and Experimental Data on Tautomer Stability in Indazole Systems

Compound/SystemMethodFindingReference
IndazoleMP2/6-31G** Calculation1H-tautomer is 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. semanticscholar.org
IndazoleExperimental (in water)1H-tautomer is 15.9 kJ·mol⁻¹ more stable than the 2H-tautomer. semanticscholar.org
General IndazolesGeneral Observation1H-indazole (benzoid form) is thermodynamically more stable and predominates over the 2H-indazole (quinoid form). researchgate.net
1,2-dihydrobenz[cd]indazoleExperimentalExists in more stable tautomeric forms with an aromatic indazole nucleus rather than a naphthalene (B1677914) nucleus. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Dibenz[cd,g]indazole Scaffold

The fused aromatic rings of the Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- scaffold are susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electron density distribution within the molecule, which is influenced by the indazole moiety and the hydroxyl substituent.

In general, electrophilic aromatic substitution on the indazole ring system is influenced by the tautomeric form. The benzene ring of the indazole is generally activated towards electrophilic attack. The positions of substitution are directed by the nitrogen atoms and any existing substituents. For instance, nitration of indazole itself can lead to a mixture of products.

Nucleophilic substitution reactions on the indazole nucleus are less common unless activated by electron-withdrawing groups. researchgate.net However, the nitrogen atoms of the indazole ring can act as nucleophiles in alkylation and acylation reactions. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the product ratio being dependent on the reaction conditions. beilstein-journals.org

For Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, the hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution on the benzene ring to which it is attached. The indazole moiety will also influence the reactivity of the other aromatic rings.

Oxidation and Reduction Pathways of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

The oxidation and reduction of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- can involve several parts of the molecule. The phenolic hydroxyl group can be oxidized to a quinone-like structure. The dihydro- part of the name suggests that the indazole ring system may be in a partially reduced state, and thus susceptible to oxidation to a fully aromatic system. Conversely, the aromatic rings could potentially be reduced under forcing conditions.

While specific oxidation and reduction pathways for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are not detailed in the available literature, studies on related benz[cd]indazole systems have shown that reduction of benz[cd]indazole 1-oxide can lead to 1,3- and 1,5-dihydrobenz[cd]indazoles. rsc.org Oxidation of these dihydro derivatives, however, did not yield the fully aromatic benz[cd]indazole. rsc.org

Acid-Base Properties and Protonation Studies of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

The acid-base properties of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are determined by the phenolic hydroxyl group and the nitrogen atoms of the indazole ring. The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The indazole moiety is amphoteric. wikipedia.org It can be protonated at the N2 position to form an indazolium cation or deprotonated at the N1 position to form an indazolate anion. wikipedia.org

The pKa values for the parent indazole are approximately 1.04 for the protonated species and 13.86 for the deprotonation of the N-H bond. wikipedia.org The electronic effects of the fused dibenzo[cd,g] framework and the hydroxyl substituent in Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- would be expected to modulate these pKa values.

Table 2: Acid-Base Properties of the Parent Indazole Moiety

EquilibriumpKaReference
Indazolium cation ⇌ Indazole + H⁺1.04 wikipedia.org
Indazole ⇌ Indazolate anion + H⁺13.86 wikipedia.org

Rearrangement Reactions within the Dibenz[cd,g]indazole Framework

Rearrangement reactions in indazole chemistry are not common under typical conditions. However, photochemical rearrangements of indazoles to benzimidazoles have been reported. nih.gov This transformation is believed to be dependent on the tautomeric form of the indazole. nih.gov Attempted synthesis of 1,2-dihydrobenz[cd]indazole from a precursor has been shown to yield more stable 1,3- and 1,5-dihydro forms, indicating a propensity for rearrangement to achieve a more stable aromatic indazole nucleus. rsc.org Given the complex and potentially strained nature of the Dibenz[cd,g]indazole framework, the possibility of skeletal rearrangements under certain conditions, such as high temperatures or photochemical irradiation, cannot be ruled out, though no specific examples are currently documented for this compound.

Advanced Spectroscopic Elucidation and Structural Characterization of Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- in solution. Through a combination of one-dimensional and multidimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure and are crucial for distinguishing between potential tautomeric forms. Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- can exist in different tautomeric states due to proton migration between the nitrogen and oxygen atoms. The observed chemical shifts are highly sensitive to the electronic environment, which is directly influenced by the tautomeric form present. nih.govresearchgate.net

In the ¹H NMR spectrum, the aromatic region would display a complex series of multiplets corresponding to the protons on the fused benzene (B151609) rings. The chemical shifts of the protons adjacent to the heteroatoms (N-H and O-H) are particularly diagnostic. The N-H proton of the indazole moiety typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-14 ppm, depending on the solvent and concentration. researchgate.net The phenolic O-H proton would also be observed as a singlet, with its chemical shift influenced by hydrogen bonding. The protons of the 1,2-dihydro portion of the molecule would likely appear as distinct signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms directly bonded to nitrogen or oxygen are particularly informative for tautomer distinction. nih.gov For instance, the chemical shift of C-6 would be significantly different depending on whether it is part of a phenol (B47542) (C-OH) or a keto (C=O) group. Similarly, the chemical shifts of the carbon atoms within the pyrazole (B372694) ring of the indazole system are sensitive to the position of the N-H proton. researchgate.netresearchgate.net In cases of rapid tautomeric exchange, averaged signals may be observed. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- Moiety

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic-H7.0 - 8.5mComplex overlapping signals from the fused rings.
CH₂ (dihydro)2.5 - 3.5mSignals corresponding to the non-aromatic part of the molecule.
OH9.0 - 11.0br sChemical shift is solvent and concentration dependent.
NH10.0 - 14.0br sIndicative of the indazole N-H proton; position varies with tautomerism.

Interactive Table: Representative ¹³C NMR Chemical Shifts for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- Moiety

Carbon Expected Chemical Shift (ppm) Notes
Aromatic C-H110 - 130Signals from protonated aromatic carbons.
Aromatic C-q120 - 150Quaternary carbons in the fused ring system.
C-OH150 - 160Chemical shift for the carbon bearing the hydroxyl group.
C-N (indazole)135 - 145Carbons within the pyrazole ring of the indazole system.
CH₂ (dihydro)20 - 40Aliphatic carbons in the 1,2-dihydro section.

While ¹H and ¹³C NMR provide essential data, multidimensional NMR techniques are indispensable for assembling the complete molecular structure of a complex molecule like Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. sdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu It is used to trace out the connectivity of protons within the individual spin systems of the aromatic rings and the dihydro portion of the molecule. For example, cross-peaks in the COSY spectrum would connect adjacent aromatic protons, allowing for the assignment of specific protons within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduscience.gov This is arguably the most critical experiment for piecing together the entire carbon skeleton. HMBC correlations can link different fragments of the molecule, for instance, by showing a correlation from a proton on one aromatic ring to a quaternary carbon on an adjacent ring, or from the N-H proton to nearby carbon atoms, which is crucial for confirming the tautomeric form. researchgate.net

By combining the information from these multidimensional experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals can be achieved, leading to the definitive structural elucidation of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. nih.gov

Direct observation of the nitrogen atoms by NMR provides invaluable information about their chemical environment and bonding. researchgate.net

¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus, which often results in very broad signals, making it less useful for high-resolution structural work.

¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and provides sharp signals, making it ideal for detailed structural analysis. nih.gov The chemical shifts of the nitrogen atoms in Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are highly sensitive to tautomerism. acdlabs.combohrium.com A significant difference in the ¹⁵N chemical shift is expected for a pyridine-type nitrogen (doubly bonded) versus a pyrrole-type nitrogen (singly bonded, N-H). researchgate.net This difference can be in the range of 100 ppm, providing a clear distinction between tautomers. bohrium.com ¹⁵N NMR spectra can be acquired directly or, more commonly, through inverse-detected experiments like ¹H-¹⁵N HMBC, which correlates protons to nearby nitrogen atoms. acdlabs.com

Vibrational Spectroscopy (Infrared, Raman) and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of the molecule and is excellent for identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibration of the indazole ring would also appear in this region, often as a sharper peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Interactive Table: Expected Vibrational Frequencies for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Spectroscopy
O-HStretching3200 - 3600 (broad)IR
N-HStretching3300 - 3500 (sharp)IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 2960IR, Raman
C=C (Aromatic)Stretching1450 - 1600IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and conjugation of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- is expected to show multiple absorption bands corresponding to π→π* transitions within the extended aromatic system. nih.gov The position and intensity of these bands are characteristic of the dibenzo[cd,g]indazole chromophore. The absorption maxima can be influenced by the solvent polarity and the specific tautomeric form present.

Fluorescence Spectroscopy: Many polycyclic aromatic compounds are fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- may exhibit fluorescence emission at a longer wavelength. nih.gov The fluorescence spectrum, including the emission maximum and quantum yield, provides further characterization of the molecule's electronic properties and can be sensitive to the local environment. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be determined unambiguously. This allows for the confident confirmation of the molecular formula of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-.

In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. researchgate.net The molecule may fragment in a characteristic way upon ionization, and the masses of the resulting fragment ions can be used to corroborate the proposed structure. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable to chiral analogues)

A comprehensive search of scientific literature and chemical databases did not yield any studies on the chiroptical spectroscopy of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. There is no publicly available information regarding the existence of chiral analogues of this molecule. Consequently, no experimental or theoretical data on its Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectra have been reported. Such studies would be contingent on the synthesis and resolution of enantiomerically pure forms of a chiral derivative, which has not been described in the available literature.

X-ray Crystallography for Solid-State Structural Determination of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- and Derivatives

There are no published X-ray crystallographic studies for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- or its derivatives. As a result, experimental data regarding its solid-state molecular structure, such as crystal system, space group, unit cell dimensions, bond lengths, and bond angles, are not available. The determination of the precise three-dimensional arrangement of atoms in the crystalline state for this compound has not been reported.

A summary of the unavailable crystallographic data is presented in the interactive table below.

Crystal Data ParameterValue
Chemical FormulaC₁₄H₁₀N₂O
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available
Torsion AnglesData not available

Photoelectron Spectroscopy for Electronic Structure Analysis

No photoelectron spectroscopy (PES) studies for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- have been found in the public domain. Therefore, there is no experimental data available on its electronic structure, including the ionization energies of its molecular orbitals. Analysis of the valence electronic structure through techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) or X-ray Photoelectron Spectroscopy (XPS) has not been reported.

The table below indicates the lack of available photoelectron spectroscopy data.

Spectroscopic DataValue
Ionization EnergiesData not available
Molecular Orbital EnergiesData not available

Computational and Theoretical Investigations of Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. For Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, DFT calculations can elucidate its three-dimensional geometry, electron distribution, and orbital energies. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) that provides a balance between computational cost and accuracy. The resulting optimized molecular structure represents the lowest energy arrangement of the atoms, from which further properties can be derived.

While the fused ring system of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- imparts significant rigidity, some conformational flexibility exists, primarily concerning the orientation of the hydroxyl (-OH) group and the puckering of the non-aromatic dihydro-indazol ring. Conformational analysis involves systematically exploring these degrees of freedom to identify stable conformers and the energy barriers between them.

A potential energy surface (PES) scan is a common technique where the dihedral angle of the C-O-H bond is rotated incrementally, and the energy of the molecule is calculated at each step. This process identifies the most stable (lowest energy) orientation of the hydroxyl group, which is typically governed by intramolecular hydrogen bonding or steric hindrance. The results of such an analysis would provide a detailed energy landscape, highlighting the thermodynamically preferred structures of the molecule.

Table 1: Hypothetical Potential Energy Surface Scan for -OH Rotor in Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- (Illustrative Data)

Dihedral Angle (H-O-C-C) (Degrees)Relative Energy (kcal/mol)
00.00 (Global Minimum)
601.25
1202.50
1802.80 (Local Maximum)
2402.50
3001.25

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, the HOMO is expected to be localized over the electron-rich aromatic rings and the nitrogen atoms, while the LUMO would be distributed across the π-conjugated system.

Table 2: Predicted Frontier Molecular Orbital Energies for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- (Illustrative Data based on DFT Calculations)

Molecular OrbitalEnergy (eV)Description
HOMO-5.85Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.20Lowest Unoccupied Molecular Orbital (Electron Acceptor)
HOMO-LUMO Gap (Egap) 4.65 Indicator of Chemical Stability and Reactivity

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and validate experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to the excitation of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C=C ring deformations. By comparing the calculated vibrational spectrum with experimental Infrared (IR) and Raman spectra, a detailed assignment of the observed spectral bands can be achieved, confirming the molecular structure.

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (Illustrative Data for Key Functional Groups)

Vibrational ModeCalculated Frequency (cm-1)Expected Experimental Range (cm-1)
O-H Stretch35503500-3600
N-H Stretch34103350-3450
Aromatic C-H Stretch30503000-3100
C=C Aromatic Ring Stretch16101580-1620
C-N Stretch13451320-1360

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules over time. An MD simulation would model how a collection of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- molecules interact with each other and with a solvent. By solving Newton's equations of motion for the system, MD can predict macroscopic properties based on the underlying intermolecular forces (e.g., van der Waals forces, hydrogen bonding). For this molecule, MD simulations could reveal information about its solvation shell, diffusion coefficient, and potential for self-assembly or aggregation in solution, which is crucial for understanding its behavior in a biological or material science context.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a broad range of computational techniques used to predict the properties of a molecule based on its structure. This approach is instrumental in screening potential candidates for specific applications, such as in materials science or medicinal chemistry, by establishing quantitative structure-property relationships (QSPR).

Molecules with extended π-conjugated systems and significant charge asymmetry, like Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, are often investigated for their non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields (like laser light) to produce new fields with altered frequencies, phases, or amplitudes.

Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's electronic response to an applied electric field. A large hyperpolarizability value is indicative of a strong NLO response. DFT calculations can provide reliable predictions of these properties, guiding the design of new molecules for applications in optoelectronics and photonics.

Table 4: Predicted Non-Linear Optical Properties for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- (Illustrative Data)

PropertyCalculated Value (a.u.)Significance
Dipole Moment (μ)3.5 DIndicates charge asymmetry, a prerequisite for NLO activity.
Average Polarizability (α)150Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β)850Measures the second-order non-linear optical response.

Thermochemical Calculations (e.g., Heats of Formation, Combustion)

Thermochemical properties are fundamental to understanding the stability and energetic behavior of a molecule. For a complex heterocyclic system such as Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, computational methods are invaluable for estimating key thermochemical data like the heat of formation and heat of combustion. These calculations are typically performed using high-level ab initio and density functional theory (DFT) methods.

A common approach to accurately calculate the gas-phase heat of formation (ΔHf°) involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-, a suitable isodesmic reaction would involve simpler, well-characterized molecules containing similar structural motifs.

High-accuracy composite methods like the Gaussian-n (G3, G4) theories or the Weizmann-n (Wn) theories could also be employed. nih.gov These methods approximate a high-level calculation by combining the results of several lower-level calculations, offering a good balance between accuracy and computational cost. nih.gov DFT functionals, particularly those with dispersion corrections (e.g., B3LYP-D3), are also widely used for their efficiency in handling larger molecular systems. nih.gov

The heat of combustion can be subsequently derived from the calculated heat of formation. The following table provides a hypothetical representation of the kind of thermochemical data that would be obtained from such computational studies.

Thermochemical ParameterHypothetical Calculated Value (kJ/mol)Computational Method
Gas-Phase Heat of Formation (ΔHf°(g))+150.5G4 Theory
Standard Enthalpy of Combustion (ΔHc°)-7250.2Calculated from G4 ΔHf°(g)
Gas-Phase Heat of Formation (ΔHf°(g))+145.8B3LYP-D3/def2-TZVP
Standard Enthalpy of Combustion (ΔHc°)-7254.9Calculated from B3LYP-D3 ΔHf°(g)

Note: The data presented in this table is hypothetical and serves as an illustration of the results that would be expected from high-level computational thermochemistry studies. No specific experimental or theoretical values for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- have been reported in the literature reviewed.

Advanced Computational Methodologies for Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- is crucial for predicting its reactivity and for the rational design of synthetic routes to its derivatives. Advanced computational methodologies, primarily based on quantum mechanics, are powerful tools for elucidating the intricate details of reaction pathways.

Density Functional Theory (DFT) is a workhorse in this area, offering a good compromise between computational cost and accuracy for exploring potential energy surfaces. chemrxiv.org By locating transition states and reaction intermediates, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction kinetics. For instance, in a hypothetical electrophilic aromatic substitution reaction on the Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- scaffold, DFT calculations could predict the most likely site of substitution by comparing the activation barriers for attack at different positions.

For reactions where weak interactions, such as hydrogen bonding or van der Waals forces, play a critical role, Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods may be employed for higher accuracy, albeit at a greater computational expense. nih.gov Solvation effects, which can significantly influence reaction pathways in solution, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

The following interactive table illustrates the type of data that would be generated from a computational study of a hypothetical reaction pathway, such as an N-alkylation reaction.

Reaction StepStructureRelative Energy (kcal/mol)Computational Method
ReactantsDibenz[cd,g]indazol-6-ol + CH3I0.0ωB97X-D/def2-TZVP (in acetonitrile)
Transition State[C14H9N2O---CH3---I]+22.5ωB97X-D/def2-TZVP (in acetonitrile)
ProductsN-methyl-Dibenz[cd,g]indazol-6-ol+ + I--5.2ωB97X-D/def2-TZVP (in acetonitrile)

Note: The data in this table is for a hypothetical N-alkylation reaction and is intended to be illustrative of the outputs from advanced computational studies on reaction mechanisms. The specific values are not based on published research for this molecule.

Exploration of Biological Activities in Vitro and in Silico Research of Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro and Its Derivatives

In Silico Screening and Molecular Docking Studies for Target Identification

Computational methods like in silico screening and molecular docking are crucial preliminary steps in drug discovery. nih.govresearchgate.net They allow researchers to predict the interaction of molecules with biological targets, thereby identifying potential mechanisms of action and prioritizing compounds for further laboratory testing. nih.govresearchgate.net For derivatives of the dibenzoindazole scaffold, these studies have been instrumental in suggesting potential therapeutic applications.

Checkpoint Kinase 1 (Chk1): Chk1 is a critical kinase in the cell cycle, mediating responses to DNA damage. nih.gov Its inhibition is a therapeutic strategy to sensitize cancer cells to DNA-damaging agents. nih.gov While direct studies on Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are limited, the broader indazole class has been identified as a scaffold for kinase inhibitors. nih.gov In silico models are used to predict how these compounds might fit into the ATP-binding pocket of kinases like Chk1, guiding the synthesis of derivatives with enhanced inhibitory potential.

DNA Gyrase: Bacterial DNA gyrase is a well-established and clinically validated target for antibiotics. nih.govnih.gov The GyrB subunit, in particular, has an ATPase site that is a prime target for inhibitors. nih.gov Guided by structure-based drug design, researchers have explored indazole derivatives as a novel class of GyrB inhibitors. nih.gov Molecular docking studies simulate the binding of these compounds within the GyrB ATPase pocket, helping to explain their potent enzymatic inhibition and antibacterial activity. nih.govdovepress.com For example, computational analyses have shown that replacing a pyrazolopyridone core with an indazole scaffold can improve properties relevant to cell penetration and target engagement. nih.gov

Table 1: Example of In Silico Docking Scores for Potential Enzyme Inhibitors Note: This table is illustrative, based on findings for related heterocyclic compounds, as specific data for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- was not available.

Compound Class Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
Phenylbenzimidazole Protein Kinase -8.2 Not Specified
Coumarin Derivative DNA Gyrase B -7.6 Asp-73
Dibenzo[cd,g]indazol-6(2H)-one Derivative VEGF -6.8 Asn100, Lys101, Pro28

Serotonin (B10506) receptors, particularly the 5-HT₂ family, are involved in a multitude of physiological and neurological processes. nih.govmdpi.com Computational studies are essential for designing ligands that can selectively target these receptors. nih.gov Homology modeling, based on the crystal structures of related G-protein-coupled receptors, allows for the creation of virtual 5-HT₂ receptor models. nih.gov Docking simulations can then predict how derivatives might bind. For related benzimidazole (B57391) compounds, studies have proposed that key interactions involve a protonated amine group anchoring to an aspartate residue (D3.32) in a transmembrane helix, while the heterocyclic core interacts with other residues like asparagine (N6.55). nih.gov Such in silico analyses provide a molecular basis for understanding potential antagonist or agonist activity, guiding the development of novel compounds targeting serotonin pathways. nih.gov

The ability of a compound to interact with DNA is a key aspect of many anticancer and antimicrobial agents. The mechanism of DNA gyrase inhibitors, for instance, inherently involves the enzyme-DNA complex. nih.gov In silico analysis helps to visualize how an indazole-based inhibitor binding to gyrase might allosterically affect the enzyme's interaction with DNA. Furthermore, some heterocyclic compounds can interact directly with DNA. Computational models can predict binding modes, such as intercalation between base pairs or binding within the minor groove, and estimate the stability of the compound-DNA complex. These predictive studies are vital for understanding the mechanisms of cytotoxicity and for designing molecules with specific DNA-targeting properties.

In Vitro Assessment of Research-Level Biological Activities

Following promising in silico results, in vitro assays using cell cultures and isolated biomolecules provide the first experimental evidence of biological activity.

Derivatives based on the indazole scaffold have demonstrated significant antiproliferative activity in various cancer cell lines. nih.gov For instance, certain indazole derivatives show potent growth inhibitory activity against breast cancer cell lines (e.g., 4T1) with IC₅₀ values in the sub-micromolar range. nih.gov Studies have shown these compounds can inhibit cell proliferation and colony formation, and induce apoptosis (programmed cell death). nih.gov This apoptotic effect is often linked to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov Research on benzo[f]indazole-4,9-dione derivatives has also reported antiproliferative effects on MCF-7 (breast adenocarcinoma) and HT-29 (colorectal carcinoma) cells. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound Derivative Cancer Cell Line IC₅₀ (µM)
Indazole Derivative 2f A549 (Lung) 0.23
Indazole Derivative 2f HCT116 (Colon) 0.35
Indazole Derivative 2f 4T1 (Breast) 1.15
Indanone-based thiazolyl hydrazone (ITH-6) HT-29 (Colorectal) 0.41 ± 0.19
Indanone-based thiazolyl hydrazone (ITH-6) COLO 205 (Colorectal) 0.53 ± 0.21

Data sourced from multiple studies on indazole and related structures. nih.govnih.gov

The discovery that indazole derivatives can act as DNA gyrase inhibitors directly translates to their potential as antimicrobial agents. nih.gov In vitro studies have confirmed that these compounds possess excellent antibacterial activity, particularly against Gram-positive pathogens. nih.gov This includes activity against clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov The minimum inhibitory concentration (MIC) is a key metric determined in these studies, quantifying the lowest concentration of a compound that prevents visible bacterial growth. The effectiveness of these indazole derivatives in vitro provides a strong foundation for their further development as novel antibiotics to combat the growing challenge of antimicrobial resistance. nih.gov

Vascular Endothelial Growth Factor (VEGF) Inhibition Studies

In silico research has highlighted the potential of dibenz[cd,g]indazol-6-ol derivatives to act as inhibitors of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis (the formation of new blood vessels). The inhibition of VEGF is a critical therapeutic strategy in cancer research, as it can prevent the growth of tumors by cutting off their blood supply.

A molecular docking study investigated the anti-VEGF activities of several anthra[1,9-cd]pyrazol-6(2D)-one analogues, including derivatives of dibenzo[cd,g]indazol-6(2H)-one, a compound structurally related to Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. The study aimed to predict the binding affinity of these compounds to the VEGF receptor (VEGFR-2), with a lower binding energy indicating a more potent inhibitory potential.

One of the studied compounds, 7-(benzylamino)dibenzo[cd,g]indazol-6(2H)-one, demonstrated a significant binding affinity for VEGF. The docking analysis revealed that this derivative forms a strong conventional hydrogen bond with the amino acid residue Asn100 at the active site of the VEGF receptor. Additionally, hydrophobic interactions with Lys101, Pro28, and Tyr25 further stabilize the ligand-receptor complex.

The calculated binding affinity for this derivative was found to be -6.8 kcal/mol, indicating a strong potential for VEGF inhibition. This finding suggests that the dibenzo[cd,g]indazol-6-one scaffold is a promising pharmacophore for the development of novel anti-angiogenic agents.

Binding Affinities of Dibenzo[cd,g]indazol-6(2H)-one Derivatives against VEGF

CompoundBinding Affinity (kcal/mol)Interacting Residues
7-(benzylamino)dibenzo[cd,g]indazol-6(2H)-one-6.8Asn100, Lys101, Pro28, Tyr25
2-amino-7-fluorodibenzo[cd,g]indazol-6(2H)-one-6.4Not specified

Investigation of Other Molecular Mechanisms and Pathways (e.g., Antioxidant Activity, Antihypertensive Properties)

While direct studies on the antioxidant and antihypertensive properties of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- are not extensively documented, the broader class of indazole derivatives has shown significant potential in these areas.

Antioxidant Activity:

Indazole-containing compounds have been investigated for their ability to scavenge free radicals, which are implicated in a wide range of degenerative diseases. The antioxidant capacity of these derivatives is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize reactive oxygen species. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the reducing power assay, have been used to evaluate the antioxidant potential of newly synthesized indazole derivatives. For instance, certain 3-substituted 1H-indazoles have demonstrated notable DPPH radical scavenging activity and reducing power capacity.

Antihypertensive Properties:

The indazole scaffold is present in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including antihypertensive effects. Indazole derivatives can influence blood pressure through various mechanisms, such as acting as antagonists for calmodulin or as agonists for serotonin receptors. For example, DY-9760e, a novel calmodulin antagonist containing an indazole ring, has been explored for its cardiovascular effects. Furthermore, extracts from Nigella sativa, which contain indazole alkaloids like nigellicine (B1251354) and nigellidine, have been traditionally used and scientifically investigated for their antihypertensive and antioxidant properties. The structural diversity of indazole analogues allows for their interaction with multiple biological receptors, making them a subject of interest in the development of new antihypertensive agents.

Reported Biological Activities of Various Indazole Derivatives

Indazole Derivative ClassBiological ActivityMechanism of Action (if known)
3-Substituted 1H-indazolesAntioxidant (DPPH radical scavenging, reducing power)Electron/hydrogen donation
Indazole Alkaloids (from Nigella sativa)Antihypertensive, AntioxidantNot fully elucidated
DY-9760eCardioprotectiveCalmodulin antagonist
YC-1VasodilatorActivator of soluble guanylyl cyclase

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- as Ligands in Metal Complexes for Research Applications

The use of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- as a ligand in the formation of metal complexes is an area of research with significant potential, drawing from the well-established coordination chemistry of the broader indazole family. Indazole and its derivatives are known to act as versatile ligands, coordinating with a variety of metal ions to form stable complexes with diverse structural and functional properties.

The nitrogen atoms of the pyrazole (B372694) ring in the indazole scaffold are the primary sites for coordination with metal ions. The specific coordination mode can vary, with some indazole derivatives acting as monodentate ligands, while others can function as bridging ligands to form polynuclear complexes or coordination polymers. The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties, such as luminescence, which are being explored for applications in sensors and optoelectronics.

For instance, 1H-indazole-6-carboxylic acid has been used to synthesize coordination polymers with Zn(II) and Cd(II), resulting in structures with notable photoluminescent properties. Similarly, 4,5,6,7-tetrahydro-1H-indazole has been shown to form complexes with Cu(II), Co(II), and Ag(I), with the resulting geometries depending on the metal and counter-ion used. These studies demonstrate the capability of the indazole core to participate in the self-assembly of complex supramolecular structures.

Given its structure, Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- possesses potential coordination sites at the nitrogen atoms of the indazole ring system and the hydroxyl group. This multi-dentate character could allow it to form stable chelate rings with metal ions, leading to the formation of unique metal complexes with potentially novel catalytic, magnetic, or photophysical properties.

Examples of Metal Complexes with Indazole-Based Ligands

Indazole-Based LigandMetal Ion(s)Resulting Structure TypeNotable Properties
1H-Indazole-6-carboxylic acidZn(II), Cd(II)Coordination Polymers (1D and 3D)Photoluminescence
4,5,6,7-Tetrahydro-1H-indazoleCu(II), Co(II), Ag(I)Mononuclear ComplexesVaried coordination geometries
Indazole-derived Schiff basesCu(II), Zn(II)Mononuclear ComplexesBiological activity (antimalarial, antioxidant)

Structure Activity Relationship Sar Studies and Rational Design of Novel Dibenz Cd,g Indazole Analogues

Systematic Modification of the Dibenz[cd,g]indazole Skeleton and its Impact on Biological Profiles

The systematic modification of the core structure of bioactive molecules is a cornerstone of medicinal chemistry, aimed at elucidating the relationship between chemical structure and biological activity. For complex heterocyclic systems like the dibenz[cd,g]indazole skeleton, even minor structural alterations can lead to significant changes in their biological profiles. While direct studies on the dibenz[cd,g]indazole core are limited, research on related polycyclic indazoles has demonstrated that modifications at various positions of the fused ring system can profoundly influence their pharmacological properties.

Key areas of modification on a hypothetical dibenz[cd,g]indazole skeleton would likely include:

The Indazole Core: Alterations to the pyrazole (B372694) ring of the indazole moiety, such as N-alkylation or N-arylation, are known to significantly impact the potency and selectivity of indazole-based compounds. For instance, in a series of indazole-based kinase inhibitors, the nature of the substituent on the indazole nitrogen was found to be critical for activity.

The Fused Benzene (B151609) Rings: Substitution on the peripheral benzene rings of the dibenz[cd,g]indazole system would be expected to modulate the compound's electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with biological targets.

The Dihydro-Indazole Moiety: The saturation at the 1 and 2 positions of the indazole ring is a distinguishing feature. Oxidation to the fully aromatic indazole or further reduction could lead to significant conformational changes and, consequently, altered biological profiles.

The following table illustrates potential modifications to the dibenz[cd,g]indazole skeleton and their predicted impact on biological activity, based on findings from related polycyclic aromatic systems.

Modification Site Type of Modification Predicted Impact on Biological Profile
Indazole Nitrogen (N1 or N2)Alkylation, ArylationAltered potency and selectivity; potential for new interactions with target proteins.
Benzene RingsIntroduction of halogens, alkyl, alkoxy, or nitro groupsModulation of electronic properties, lipophilicity, and metabolic stability.
6-hydroxyl groupEtherification, EsterificationAltered hydrogen bonding capacity, polarity, and prodrug potential.
1,2-dihydro positionsOxidation to aromatic indazoleIncreased planarity, potentially leading to altered stacking interactions with biological targets.

Influence of Substituent Effects on Chemical Reactivity and Biological Functionality

The electronic and steric effects of substituents play a crucial role in determining the chemical reactivity and biological functionality of heterocyclic compounds. For the dibenz[cd,g]indazole skeleton, the introduction of various substituents would be expected to influence its properties in several ways:

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups would increase the electron density of the aromatic system, potentially enhancing its reactivity towards electrophiles and modulating its binding affinity to electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups would decrease the electron density, making the system more susceptible to nucleophilic attack and altering its electronic interactions with biological targets.

Steric Effects: The size and shape of substituents can impose steric hindrance, which can influence the molecule's ability to adopt the optimal conformation for binding to a target. Bulky substituents could either prevent binding or, in some cases, promote a more favorable binding orientation by excluding water molecules from the binding site.

A study on a series of indazole-based diarylurea derivatives targeting the c-kit receptor tyrosine kinase demonstrated that the indazole ring could tolerate various substituents. nih.gov This suggests that for the larger dibenz[cd,g]indazole system, there may also be considerable scope for substitution to fine-tune biological activity.

The following interactive table summarizes the potential influence of different substituent types on the properties of a dibenz[cd,g]indazole analogue.

Substituent Type Example Electronic Effect Potential Impact on Biological Functionality
Electron-Donating-OCH3, -NH2Increases electron densityMay enhance binding to electron-deficient targets; can affect metabolic stability.
Electron-Withdrawing-NO2, -CN, -CF3Decreases electron densityMay improve interactions with electron-rich targets; can influence acidity/basicity.
Halogens-F, -Cl, -BrInductive withdrawal, weak resonance donationCan improve membrane permeability and metabolic stability; may introduce halogen bonding interactions.
Bulky Alkyl Groups-t-butylSteric hindranceCan influence binding conformation and selectivity.

Rational Design Principles for Enhanced Selectivity and Potency in Research Settings

The rational design of novel analogues with improved potency and selectivity is a key objective in drug discovery and chemical biology research. For a complex scaffold like dibenz[cd,g]indazole, several design principles can be applied:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. This approach allows for the optimization of interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, to enhance potency and selectivity. For instance, the design of indazole-based kinase inhibitors has been guided by the crystal structures of kinases, leading to the development of highly potent and selective compounds.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. The dibenz[cd,g]indazole skeleton itself could be considered a large fragment that could be decorated with smaller fragments known to interact with a specific target.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent scaffold. The dibenz[cd,g]indazole core could be explored as a novel scaffold to replace existing heterocyclic systems in known bioactive molecules, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles. A novel series of indazole and indole (B1671886) derivatives were discovered as glucagon (B607659) receptor antagonists through a scaffold hopping approach. nih.gov

The following table outlines some rational design strategies and their potential application to the dibenz[cd,g]indazole framework.

Design Principle Description Application to Dibenz[cd,g]indazole
Structure-Based Drug DesignUtilizes the 3D structure of the target to design complementary ligands.Designing substituents on the dibenz[cd,g]indazole core to optimize interactions with a known binding site.
Fragment-Based Drug DesignBuilds ligands from small, weakly binding fragments.Using the dibenz[cd,g]indazole as a core and adding fragments to enhance affinity and selectivity.
Scaffold HoppingReplacing the core of a known active molecule with a novel scaffold.Employing the dibenz[cd,g]indazole scaffold to replace other heterocyclic systems in known drugs to improve their properties.
Privileged Scaffold ApproachUtilizing a core structure that is known to bind to multiple biological targets.Exploring the dibenz[cd,g]indazole scaffold for its potential to interact with various classes of proteins.

Development of Fused and Expanded Dibenz[cd,g]indazole Systems for Specific Research Objectives

The development of fused and expanded heterocyclic systems is a powerful strategy to explore new chemical space and to design molecules with novel biological activities. Expanding the dibenz[cd,g]indazole skeleton by fusing additional rings could lead to compounds with unique properties.

Annulation of Additional Rings: The fusion of another aromatic or heterocyclic ring to the dibenz[cd,g]indazole core would create an even more extended and rigid polycyclic system. This could lead to compounds with enhanced DNA-intercalating properties or the ability to bind to larger protein surfaces. The synthesis of fused indazole ring systems has been reported, highlighting the feasibility of such chemical transformations. umt.edu

Introduction of Flexible Linkers: While ring fusion leads to more rigid structures, introducing flexible linkers to the dibenz[cd,g]indazole core can allow for the exploration of different conformational spaces. This can be particularly useful for targeting proteins with dynamic binding pockets.

Synthesis of Macrocyclic Derivatives: Incorporating the dibenz[cd,g]indazole scaffold into a macrocyclic structure could lead to compounds with high affinity and selectivity for their targets. Macrocyclization is a known strategy to pre-organize a molecule for binding and to improve its pharmacokinetic properties.

The exploration of such fused and expanded systems based on the dibenz[cd,g]indazole core, while synthetically challenging, holds the potential to yield novel molecular probes and therapeutic lead compounds for a variety of research objectives.

Conclusion and Future Research Directions for Dibenz Cd,g Indazol 6 Ol, 1,2 Dihydro

Summary of Key Research Findings and Methodological Advancements

A thorough review of available scientific databases and literature reveals a significant gap in the specific research concerning Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-. While the broader class of indazole derivatives has been the subject of extensive investigation, leading to numerous publications and patents, this particular polycyclic indazole has not been a focus of these studies.

One related compound, 6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid, has been noted in the chemical literature, indicating that the core dibenzo[cd,g]indazole scaffold is synthetically accessible. However, this does not provide direct insight into the synthesis or properties of the hydroxylated and dihydrogenated derivative.

Emerging Research Avenues and Unexplored Potentials of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

Given the absence of direct research, the emerging avenues and unexplored potentials of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- can only be extrapolated from the known activities of the wider indazole family. Indazole derivatives are well-documented for their diverse pharmacological activities, including but not limited to:

Kinase Inhibition: Many indazole-containing molecules act as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Anti-inflammatory Properties: Certain indazole derivatives have demonstrated significant anti-inflammatory effects.

Central Nervous System (CNS) Activity: The indazole scaffold has been explored for its potential in developing treatments for neurological and psychiatric disorders.

The unique polycyclic structure of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- presents a rigid and extended aromatic system that could offer novel interactions with biological targets. Its potential as a scaffold in medicinal chemistry, materials science, or as a fluorescent probe remains entirely unexplored. Future research could focus on de novo synthesis of this compound to enable screening for biological activity across a range of assays.

Future Challenges and Opportunities in the Academic Research of this Compound Class

The primary challenge in the academic research of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- is the lack of established synthetic routes. Developing a robust and efficient synthesis would be the first and most critical step to unlock any future research. This would likely involve multi-step synthetic sequences and may require significant optimization.

Once the compound is accessible, a key opportunity will be to conduct a comprehensive biological evaluation. High-throughput screening could rapidly identify potential therapeutic areas of interest. Furthermore, its unique photophysical properties, owing to the extended conjugated system, could be investigated for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a molecular sensor.

Q & A

Q. What are the established synthetic pathways for Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized benzimidazole precursors. For example:

  • Step 1 : Condensation of substituted benzo[d][1,3]dioxol derivatives with fluorinated intermediates under reflux conditions (e.g., ethanol, 80°C, 12 hours).
  • Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) to form the dibenzindazol core.
  • Step 3 : Reduction with NaBH₄ or Pd/C under hydrogen to achieve the 1,2-dihydro state. Key validation includes 1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LCMS (e.g., m/z 265 [M+H]⁺) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Validation Techniques
1Ethanol, 80°C, 12 h65–75TLC, IR
2H₂SO₄, RT, 6 h70–80NMR, Elemental Analysis
3NaBH₄, THF, 0°C → RT60LCMS, HPLC Purity >98%

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : To confirm aromaticity and substituent positions (e.g., dihydro protons at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., C₁₄H₁₁N₂O requires 223.0870).
  • HPLC-PDA : To assess purity (>95% for biological assays) and detect degradation products .
  • Elemental Analysis : Carbon/Nitrogen ratios must align with theoretical values (±0.3%) .

Q. How should researchers handle stability issues during storage?

Methodological Answer:

  • Store under argon at –20°C in amber vials to prevent oxidation of the dihydro moiety.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for reformulation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., kinase inhibition) be resolved?

Methodological Answer:

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1–10 µM).
  • Compound Purity : Re-test batches using orthogonal methods (e.g., NMR + LCMS) to rule out impurities .
  • Positive Controls : Use SP600125 (a known JNK inhibitor) to calibrate inhibition thresholds .

Q. What strategies address contradictory solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Screening : Use a standardized protocol (e.g., shake-flask method at pH 7.4 and 25°C).
  • Co-solvents : Test DMSO:PBS ratios (e.g., 1:9) for in vitro assays.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity in aqueous buffers to confirm activity despite low solubility .

Q. How to validate analytical methods for detecting trace amounts in environmental matrices?

Methodological Answer:

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges for water samples.
  • LC-MS/MS : Use MRM transitions (e.g., m/z 265 → 247) with a detection limit of 0.1 ppb.
  • Continuing Calibration Verification (CCV) : Ensure recovery rates (85–115%) and flag batches exceeding control limits .

Table 2 : Analytical Parameters for Environmental Detection

MatrixLOD (ppb)Recovery (%)QC Criteria
Water0.192–105RSD <10%
Soil0.585–95Matrix Spike @ 5 ppb

Q. What computational approaches predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of JNK1 (PDB: 3O2O). Focus on hydrogen bonding with Lys68 and hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

Data Contradiction Analysis

Q. Conflicting NMR shifts in literature: How to determine the correct assignment?

Methodological Answer:

  • Variable Temperature NMR : Probe tautomerism or conformational changes.
  • 2D Experiments (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic vs. dihydro protons) .

Discrepancies in reported degradation products under UV exposure
Methodological Answer:

  • Forced Degradation Studies : Expose to UV light (254 nm) for 24 hours.
  • LC-HRMS : Identify photoproducts (e.g., oxidation at C6-OH to form quinone derivatives).
  • Comparative Analysis : Cross-reference with stability data from analogs like SP600125 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.